molecular formula C18H22N2O B2471533 N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide CAS No. 1171057-97-8

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide

Cat. No.: B2471533
CAS No.: 1171057-97-8
M. Wt: 282.387
InChI Key: BSEBOXRPIWDTLS-UHFFFAOYSA-N
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Description

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dimethylamino group attached to a phenylpropan-2-yl moiety, which is further linked to a benzamide group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in multiple fields.

Scientific Research Applications

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

AH-7921 acts as an agonist on the opioid µ-receptor with a potency approximately 80% of morphine . Deaths with AH-7921 seem to occur both at low and high concentrations, probably a result of different tolerance to the drug .

Safety and Hazards

AH-7921 is associated with several deaths, and its concentrations in these cases ranged from 0.03 to 0.99 µg/g blood . Poly-drug use did not seem to be a major contributing factor for the fatal outcome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide typically involves the reaction of 1-(dimethylamino)-1-phenylpropan-2-ylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(dimethylamino)-1-phenylpropan-2-yl)acetamide
  • N-(1-(dimethylamino)-1-phenylpropan-2-yl)formamide
  • N-(1-(dimethylamino)-1-phenylpropan-2-yl)butyramide

Uniqueness

N-(1-(dimethylamino)-1-phenylpropan-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(dimethylamino)-1-phenylpropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-14(19-18(21)16-12-8-5-9-13-16)17(20(2)3)15-10-6-4-7-11-15/h4-14,17H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEBOXRPIWDTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N(C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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